![molecular formula C29H23ClN2O4S B12036487 Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 624726-64-3](/img/structure/B12036487.png)
Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which then undergoes further reactions with thiourea and other reagents to form the desired thiazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with tyrosinase, an enzyme involved in melanin production, thereby exhibiting potential as a skin-lightening agent .
Comparison with Similar Compounds
Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but different substituents, leading to variations in chemical and biological properties.
Thiadiazolo[3,2-a]pyrimidine derivatives: These compounds have a thiadiazole ring instead of a thiazole ring, which can result in different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable target for synthetic chemists and a promising candidate for further investigation in biological and medicinal applications.
Biological Activity
Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of various precursors. A typical synthetic route includes the reaction of ethyl benzoylacetate with thiourea and aldehydes under reflux conditions. The resulting thiazolo[3,2-a]pyrimidine derivatives have been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and purity .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. In vitro assays have shown that these compounds possess activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to this compound have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting inhibition zones greater than 15 mm at concentrations as low as 10 µg/mL .
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their antitumor potential. Research indicates that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest strong binding affinity to AChE, with some derivatives showing over 70% inhibition at concentrations around 10 µM .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives demonstrated that modifications to the phenoxy group significantly enhance antimicrobial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans .
- Antitumor Mechanism : In a comparative study of various thiazolo[3,2-a]pyrimidines against human cancer cell lines, one derivative showed a reduction in cell viability by over 50% at a concentration of 5 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells in treated groups compared to controls .
Properties
CAS No. |
624726-64-3 |
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Molecular Formula |
C29H23ClN2O4S |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H23ClN2O4S/c1-3-35-28(34)25-18(2)31-29-32(26(25)20-12-14-21(30)15-13-20)27(33)24(37-29)17-19-8-7-11-23(16-19)36-22-9-5-4-6-10-22/h4-17,26H,3H2,1-2H3/b24-17+ |
InChI Key |
YFAFHEDSLBEDJF-JJIBRWJFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC(=CC=C4)OC5=CC=CC=C5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)S2)C |
Origin of Product |
United States |
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